1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-

LogP Lipophilicity ADME

1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1) is a synthetic, low-molecular-weight heterocyclic compound (C17H11FN2S2, MW 326.41 g/mol) built on a pyrrolo[2,3-b]pyridine core. This core is a privileged scaffold in kinase-targeted medicinal chemistry, as evidenced by its use in potent Cdc7 kinase inhibitors with IC50 values as low as 7 nM.

Molecular Formula C17H11FN2S2
Molecular Weight 326.4 g/mol
CAS No. 858117-38-1
Cat. No. B12891315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-
CAS858117-38-1
Molecular FormulaC17H11FN2S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4
InChIInChI=1S/C17H11FN2S2/c18-12-4-1-3-11(9-12)13-6-7-19-17-16(13)14(10-20-17)22-15-5-2-8-21-15/h1-10H,(H,19,20)
InChIKeyVAKGKQXSLUDPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1) – Procurement-Relevant Chemical Class and Core Characteristics


1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1) is a synthetic, low-molecular-weight heterocyclic compound (C17H11FN2S2, MW 326.41 g/mol) built on a pyrrolo[2,3-b]pyridine core . This core is a privileged scaffold in kinase-targeted medicinal chemistry, as evidenced by its use in potent Cdc7 kinase inhibitors with IC50 values as low as 7 nM [1]. The compound is supplied primarily as a screening compound for non-human research and is not intended for therapeutic or veterinary use.

Why In-Class Pyrrolo[2,3-b]pyridine Analogs Cannot Simply Replace 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1)


Within the 1H-pyrrolo[2,3-b]pyridine family, both the nature and position of substituents dramatically alter physiochemical properties, target engagement, and selectivity profiles. The 4-(3-fluorophenyl) and 3-(2-thienylthio) decorations present in CAS 858117-38-1 are not arbitrary; they generate a unique combination of lipophilicity (LogP 5.58) and polar surface area (PSA 82.22 Ų) that differs substantially from close analogs carrying, for example, a 4-cyano or 4-unsubstituted variant . The 1H-pyrrolo[2,3-b]pyridine scaffold itself has been optimized in medicinal chemistry to yield kinase inhibitors with single-digit nanomolar potency, but potency and selectivity are exquisitely sensitive to the substitution pattern [1]. Consequently, interchanging members of this class without rigorous comparison risks compromising the binding, solubility, or metabolic profile required for a given assay or synthetic application.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1) vs. Closest Analogs


Lipophilicity Advantage: LogP 5.58 vs. 4-Cyano Analog Drives Membrane Permeability Potential

The target compound exhibits a calculated LogP of 5.58, which is approximately 3.1 log units higher than the 4-cyano analog 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-(2-thienylthio)- (CAS 918513-05-0, cLogP ~2.5) . This elevated lipophilicity suggests significantly greater passive membrane permeability, a desirable property for intracellular target engagement.

LogP Lipophilicity ADME

Enhanced Kinase-Binding Potential via Dual Aromatic Substituents Relative to Unsubstituted Core

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as a kinase-inhibitor core, with optimized derivatives achieving Cdc7 kinase IC50 values of 7 nM [1]. The target compound incorporates a 3-fluorophenyl at position 4 and a 2-thienylthio at position 3, providing two additional aromatic rings capable of π-stacking and hydrophobic contacts within the kinase ATP-binding pocket. In contrast, the unsubstituted parent scaffold (1H-pyrrolo[2,3-b]pyridine, MW 118.14 g/mol) lacks these pharmacophoric elements entirely and shows no reported kinase activity [2].

Kinase Inhibition Structure-Activity Relationship Aromatic Stacking

Polar Surface Area Differentiation: PSA 82.22 Ų Balances Permeability and Solubility vs. Higher-PSA Analogs

The target compound has a topological polar surface area (TPSA) of 82.22 Ų , placing it at the upper boundary of the generally accepted CNS-penetrant range (<90 Ų) while remaining below the oral bioavailability threshold (<140 Ų). In contrast, analogs bearing additional H-bond donors/acceptors at the 4-position (e.g., benzenemethanol derivatives with TPSA >100 Ų) exceed this CNS-favorable window [1]. This intermediate PSA value suggests a balanced profile for both cell permeability and aqueous solubility.

Polar Surface Area Drug-likeness CNS Penetration

Thienylthio vs. Phenylthio: Sulfur-Mediated Interactions Differentiate Binding Modality

The 3-(2-thienylthio) group in CAS 858117-38-1 introduces a sulfur atom capable of engaging in chalcogen bonding and enhanced polarizability compared to a 3-(phenylthio) analog. Pyrrolo[2,3-b]pyridine derivatives with thienyl substituents have been shown to exhibit potent FGFR inhibitory activity, whereas phenyl-substituted analogs often display altered selectivity profiles [1]. The thienyl sulfur provides an additional hydrogen-bond acceptor site, increasing the PSA contribution (82.22 Ų) relative to a hypothetical phenylthio analog (estimated PSA ~75 Ų), which may influence kinase selectivity.

Thienylthio Aromatic Stacking Binding Selectivity

Fluorophenyl Metabolic Stability Edge Over Non-Fluorinated 4-Phenyl Analog

The 3-fluorophenyl substituent at the 4-position of CAS 858117-38-1 is expected to confer increased resistance to cytochrome P450-mediated oxidative metabolism compared to a non-fluorinated 4-phenyl analog. Fluorine substitution at the meta position of the phenyl ring typically blocks a primary site of aromatic hydroxylation, a common Phase I metabolic pathway [1]. Within the pyrrolo[2,3-b]pyridine class, fluorinated derivatives have been prioritized for their improved pharmacokinetic profiles in kinase inhibitor development programs [2].

Fluorinated Compounds Metabolic Stability Oxidative Metabolism

Evidence-Based Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)- (CAS 858117-38-1)


Kinase Inhibitor Screening Libraries Targeting Intracellular Kinases

With a LogP of 5.58 and PSA of 82.22 Ų , this compound is well-suited for inclusion in diversity-oriented screening libraries aimed at intracellular kinase targets, where passive membrane permeability is a prerequisite for cell-based assay activity. The scaffold's proven track record in yielding low-nanomolar Cdc7 inhibitors (IC50 = 7 nM) [1] supports its utility as a starting point for hit identification.

Structure-Activity Relationship (SAR) Studies on 4,3-Disubstituted Pyrrolo[2,3-b]pyridines

The combination of a 4-(3-fluorophenyl) and 3-(2-thienylthio) substitution pattern offers a distinct pharmacophoric profile for systematic SAR exploration. Researchers can use this compound as a reference point to evaluate the individual contributions of the fluorophenyl and thienylthio groups to binding affinity and selectivity, as highlighted by the class-level SAR data available for FGFR and Cdc7 kinase inhibitors [1].

CNS-Penetrant Lead Optimization Programs

The TPSA of 82.22 Ų positions this compound within the favorable CNS drug space (<90 Ų) , while the 3-fluorophenyl group may retard oxidative metabolism [1]. These combined properties make it a candidate scaffold for CNS-targeted kinase inhibitor programs where brain penetration and metabolic stability are dual optimization goals.

Chemical Biology Probe Development Requiring Thienyl-Sulfur-Mediated Interactions

The 3-(2-thienylthio) substituent introduces a sulfur atom capable of chalcogen bonding and enhanced polarizability, features that may confer unique target engagement profiles not achievable with phenylthio or alkylthio analogs . This compound is therefore suitable for probe development efforts where sulfur-mediated protein-ligand interactions are hypothesized to drive selectivity.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.